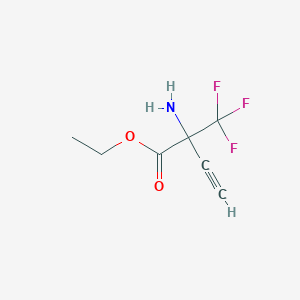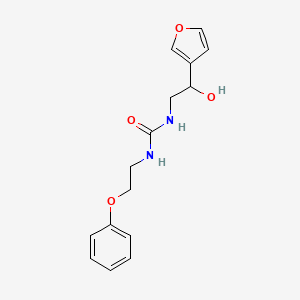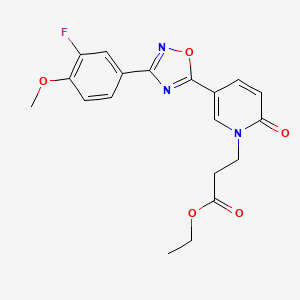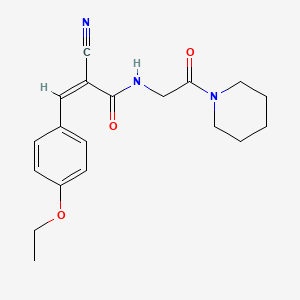
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with a propyl group and an indolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolinone moiety, followed by its coupling with a pyrimidinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolinone moiety would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives .
科学研究应用
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The indolinone moiety can interact with enzymes or receptors, modulating their activity. The pyrimidinone core may also play a role in binding to nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidinone derivatives and indolinone-containing molecules. Examples are:
- 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-5-propylpyrimidin-4(3H)-one
- 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-butylpyrimidin-4(3H)-one.
Uniqueness
What sets 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-6-15-10-17(22)20(12-19-15)11-18(23)21-13(2)9-14-7-4-5-8-16(14)21/h4-5,7-8,10,12-13H,3,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRVHUZOVUXPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)
![N-(2,4-dimethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2617903.png)
![N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2617904.png)

![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2617911.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)

![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)



![(6E)-6-[(4-methoxyphenyl)methylidene]-1-methylpiperazine-2,5-dione](/img/structure/B2617922.png)
